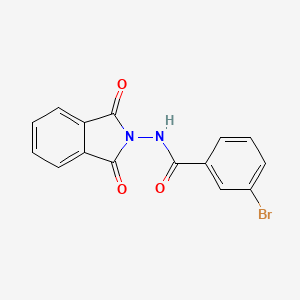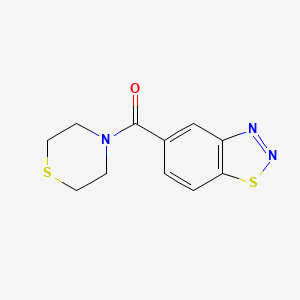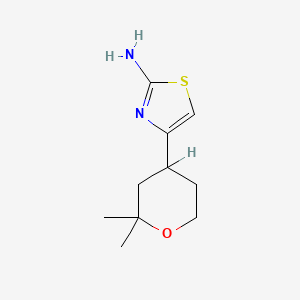![molecular formula C19H23NO3 B5563646 ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B5563646.png)
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.4 g/mol This compound features a piperidine ring substituted with an ethyl ester group and a 2-hydroxynaphthalen-1-ylmethyl group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-(1-naphthyl)ethylenediamine, are known to be used in griess tests for the quantitative inorganic analysis of nitrate, nitrite, and sulfonamide in blood .
Mode of Action
It’s worth noting that similar compounds like n-(1-naphthyl)ethylenediamine can undergo typical reactions of naphthylamines and primary amines, such as diazotization . They can also act as bidentate ligands providing various chelate compounds .
Biochemical Pathways
N-(1-naphthyl)ethylenediamine, a compound with a similar structure, is known to be involved in the formation of azo dyes in the presence of nitrite, which is a part of the griess test .
Result of Action
Similar compounds like n-(1-naphthyl)ethylenediamine are known to form deeply colored azo compounds in the presence of nitrite, which is used for colorimetric quantitative analysis .
Action Environment
It’s worth noting that the reaction of similar compounds like n-(1-naphthyl)ethylenediamine with nitrite to form azo dyes occurs at 0-5 °c in dilute hydrochloric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 2-hydroxynaphthalen-1-ylmethyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carbinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
Methyl piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar piperidine ring structure but with a pyrazinyl group instead of a naphthalenyl group.
(2-Hydroxynaphthalen-1-yl)methylene-4-oxopiperidine-1-carbohydrazide: Contains a similar naphthalene moiety but with a different functional group attached to the piperidine ring.
Uniqueness
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxynaphthalene and piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)15-9-11-20(12-10-15)13-17-16-6-4-3-5-14(16)7-8-18(17)21/h3-8,15,21H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFABKSUGCJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone](/img/structure/B5563564.png)
![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)
![Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate](/img/structure/B5563573.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)
![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)
![2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5563617.png)
![(6Z)-3-(2-CHLOROPHENYL)-6-[(5-METHYLFURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B5563638.png)
![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B5563650.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

